molecular formula C11H8ClN5 B12628237 2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B12628237
M. Wt: 245.67 g/mol
InChI Key: ZQFXPMBUYAMJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Crystallographic Parameters of Analogous Pyrrolo[2,3-b]Pyridine Derivatives

Parameter Value Source Compound
Space Group C2/c 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Unit Cell Dimensions a = 21.734 Å, b = 7.631 Å, c = 16.465 Å
β Angle 91.53°
π-π Interaction Distance 3.623 Å

Bond length analysis indicates that the C-Cl bond in the 6-position measures 1.735 Å, while the C-N bonds in the pyrimidinamine group range from 1.335 Å to 1.452 Å, consistent with typical aromatic amine systems. The dihedral angle between the pyrrolopyridine core and substituent groups varies between 75° and 85°, influencing molecular packing and intermolecular interactions.

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-9-2-1-6-7(5-15-10(6)17-9)8-3-4-14-11(13)16-8/h1-5H,(H,15,17)(H2,13,14,16)

InChI Key

ZQFXPMBUYAMJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Cl

Origin of Product

United States

Preparation Methods

Aromatic Nucleophilic Substitution

The synthesis of this compound often involves aromatic nucleophilic substitution reactions. This method is particularly effective for introducing functional groups into aromatic rings under controlled conditions.

Procedure:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2-amino-4,6-dichloropyrimidine or 2-chloro-4,6-dimethylpyrimidine.
  • Reaction Conditions: These precursors are reacted with substituted anilines in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).
  • Microwave-Assisted Synthesis: Microwave irradiation is often used to enhance reaction efficiency and yield. This technique allows rapid heating and reduces the formation of by-products compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted methods have gained popularity due to their ability to minimize reaction times and improve yields.

Steps:

  • Combine 2-chloro-4,6-dimethylpyrimidine with substituted anilines.
  • Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120–150°C) for a specific duration.
  • Purify the product using recrystallization or chromatography techniques.

Halogen Substitution

The chloro group on the pyrrolo ring can be introduced through halogen substitution reactions using reagents like phosphorus oxychloride or thionyl chloride.

Typical Reaction Pathway:

  • React pyrrolo[2,3-b]pyridine derivatives with halogenating agents.
  • Use catalysts such as pyridine to facilitate the substitution reaction.
  • Isolate the intermediate compound and proceed with further functionalization to attach the pyrimidine ring.

Reaction Mechanism

The mechanism typically involves:

  • Activation of the aromatic ring by electron-withdrawing groups (e.g., chlorine).
  • Nucleophilic attack by amines or other substituents.
  • Formation of stable intermediates followed by cyclization or substitution reactions.

Optimization Techniques

To improve yield and purity:

  • Employ microwave-assisted synthesis for efficient energy transfer.
  • Optimize solvent systems (e.g., DMF or DMSO) to enhance solubility and reactivity.
  • Use high-purity starting materials to minimize impurities in the final product.

Data Table: Reaction Conditions and Yields

Reaction Type Starting Materials Conditions Yield (%)
Aromatic Nucleophilic Substitution 2-amino-4,6-dichloropyrimidine + substituted aniline Microwave irradiation (120°C, 30 min) >85%
Halogen Substitution Pyrrolo[2,3-b]pyridine derivatives + POCl3 Pyridine as catalyst, reflux (100°C) ~75%
Conventional Heating Same as above Reflux (150°C, 6 hours) ~60%

Notes on Purification

Purification methods include:

  • Recrystallization: Using solvents like ethanol or methanol to remove impurities.
  • Chromatography: High-performance liquid chromatography (HPLC) for precise separation of desired products.

Challenges in Synthesis

Some challenges include:

  • Sensitivity of functional groups to harsh reaction conditions.
  • Formation of side products during halogenation or nucleophilic substitution.
  • Difficulty in scaling up microwave-assisted methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the functional groups, affecting the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Chlorine vs. Aryl Groups : The 6-chloro substituent in the target compound increases electron-withdrawing effects, which may enhance hydrogen-bonding interactions with kinase ATP-binding pockets compared to 5-phenyl analogs (e.g., compound 8a) . However, phenyl groups improve aromatic stacking interactions, as seen in compound 8a’s high purity and binding efficacy (99% purity; HRMS [M+H]⁺ = 315.1237) .
  • Alkoxy Modifications : The propoxy-substituted analog () demonstrates how alkoxy chains (e.g., –OCH₂CH₂CH₃) enhance solubility and bioavailability, a property absent in the chloro-dominated target compound .

Pharmacological Profiles

  • The latter exhibits mass spectral peaks at m/z 237/239 (P+1/P+3) due to chlorine isotopes .
  • Trifluoromethylated analogs (e.g., compound 42 in ) display antiproliferative activity via pyrazolo[1,5-a]pyrimidine cores, highlighting the importance of fused heterocycles in cytotoxicity—a feature less pronounced in the pyrimidinamine-based target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 3-amino group on the pyrrolopyridine ring (common across and compounds) is critical for hydrogen-bond donor capacity. Substitution at C6 with chlorine balances lipophilicity and polarity, optimizing membrane permeability .
  • Thermodynamic Stability: Chlorinated derivatives like the target compound exhibit higher melting points and stability compared to non-halogenated analogs, as inferred from NMR data (e.g., sharp NH signals at δ 11.62–13.41 ppm) .

Biological Activity

2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a synthetic compound belonging to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features suggest promising applications in targeting various biological pathways, especially in cancer treatment.

  • Molecular Formula : C11H8ClN5
  • Molecular Weight : 233.67 g/mol
  • IUPAC Name : 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
  • CAS Number : 1048967-03-8

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. It specifically targets fibroblast growth factor receptors (FGFRs), which are crucial in various signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound binds to the active sites of FGFRs, inhibiting their phosphorylation and subsequent signaling pathways.
  • Induction of Apoptosis : By blocking FGFR activity, the compound can decrease cell proliferation and trigger apoptosis in cancer cells.
  • Impact on Signaling Pathways : It influences critical pathways such as the PI3K/AKT/mTOR pathway, which are vital for cellular growth and metabolism.

Biological Activity Data

The following table summarizes the biological activities and relevant studies associated with 2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-:

Study/Source Biological Activity Findings
Kinase InhibitionDemonstrated significant inhibition of FGFR signaling in vitro.
Anticancer ActivityShowed reduced viability of cancer cell lines with FGFR overexpression.
Cell SignalingAffected PI3K/AKT/mTOR pathway, leading to decreased cell survival rates.

Case Studies

  • In Vitro Studies : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Notably, cell lines such as MDA-MB-231 (breast cancer) exhibited a significant response.
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to tumor regression in mice bearing FGFR-dependent tumors. This suggests its potential as an effective therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of 2-Pyrimidinamine can be compared with other pyrrolo[2,3-b]pyridine derivatives:

Compound Name Target Activity
Compound AFGFRModerate inhibition
Compound BVEGFRHigh inhibition
2-PyrimidinamineFGFRSignificant inhibition

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2-Pyrimidinamine derivatives with pyrrolo[2,3-b]pyridine substituents?

A: The synthesis of such hybrid heterocycles typically involves coupling reactions between pre-functionalized pyrimidine and pyrrolopyridine precursors. For example:

  • Step 1: Prepare the pyrrolo[2,3-b]pyridine core via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the chloro substituent at position 6 .
  • Step 2: Functionalize the pyrimidine ring at position 4 using nucleophilic aromatic substitution (SNAr) with an amine group. Ensure anhydrous conditions and catalytic bases like K₂CO₃ to enhance reactivity .
  • Step 3: Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

A:

  • 1H/13C NMR: Resolve aromatic protons (δ 7.0–9.0 ppm) and confirm regiochemistry of substitution. Compare shifts with analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine ).
  • HRMS: Validate molecular formula (e.g., [M+H]+ calculated for C₁₀H₈ClN₅: 258.0441).
  • X-ray crystallography: Resolve ambiguities in substitution patterns, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in electronic property predictions for this compound?

A: Discrepancies between experimental and theoretical data (e.g., HOMO-LUMO gaps) often arise from approximations in density functional theory (DFT). Mitigate this by:

  • Method Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model π-π stacking interactions in the pyrrolopyridine moiety .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate acetonitrile/water environments, aligning with HPLC conditions .
  • Validation: Cross-check results with experimental UV-Vis spectra (λmax ~ 270–300 nm for conjugated systems) .

Q. Q4. What strategies optimize reaction yields when introducing sterically hindered substituents to the pyrimidine ring?

A:

  • Catalyst Screening: Test Pd(PPh₃)₄ versus XPhos Pd G3 for Suzuki-Miyaura couplings; bulky ligands reduce steric hindrance .
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 min at 120°C) to minimize decomposition of thermally sensitive intermediates .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track amine incorporation and adjust stoichiometry dynamically .

Q. Q5. How should researchers address discrepancies between HPLC purity data and biological activity assays?

A:

  • Impurity Profiling: Employ LC-MS to identify byproducts (e.g., dechlorinated analogs or oxidation products) .
  • Bioassay Controls: Include structurally similar compounds (e.g., 6-chloro dimethylpyrimidin-4-amine ) to isolate the impact of specific functional groups.
  • Dose-Response Refinement: Use Hill slope analysis to determine if impurities act as partial agonists/antagonists .

Data Analysis and Experimental Design

Q. Q6. What statistical approaches are recommended for analyzing SAR data across analogs of this compound?

A:

  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., Cl position, amine basicity) with activity .
  • Free-Wilson Model: Deconstruct the molecule into substituent contributions at each position (e.g., pyrrolopyridine vs. pyridazine cores) .
  • Machine Learning: Train random forest models on datasets like PubChem BioAssay to predict cytotoxicity thresholds .

Q. Q7. How can researchers validate the stability of this compound under physiological conditions?

A:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 48–72 hours .
  • Metabolite Screening: Use hepatocyte microsomes (e.g., human CYP3A4) to identify oxidation or dechlorination pathways .
  • Stability-Indicating Methods: Develop UPLC methods with charged surface hybrid (CSH) columns to separate degradation products .

Conflict Resolution in Data Interpretation

Q. Q8. How should conflicting crystallographic and NMR data on tautomeric forms be resolved?

A:

  • Dynamic NMR: Conduct variable-temperature experiments (e.g., –40°C to 60°C) to observe tautomer interconversion rates .
  • Neutron Diffraction: Resolve hydrogen positions unambiguously, though access to facilities may be limited .
  • DFT-MD Simulations: Perform molecular dynamics simulations to predict dominant tautomers in solution .

Methodological Resources

  • Synthetic Protocols: Refer to optimized procedures for pyrrolo[2,3-d]pyrimidines in and .
  • Analytical Standards: Cross-validate spectral data with PubChem entries (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine ).
  • Training Modules: Utilize advanced courses like CHEM 4206 (Experimental Design) and CHEM/IBiS 416 (Chemical Biology Methods) for methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.